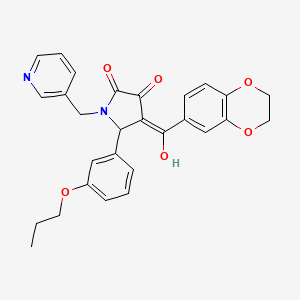![molecular formula C24H21N3O2 B12132059 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline](/img/structure/B12132059.png)
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound is part of the indolo[2,3-b]quinoxaline family, known for their diverse biological activities and applications in various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by functionalization reactions. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are frequently employed . For instance, the use of copper-doped CdS nanoparticles under microwave irradiation has been reported to be effective .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as cerium (IV) oxide nanoparticles.
Reduction: Reduction reactions are less common but can be achieved using suitable reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Cerium (IV) oxide nanoparticles.
Catalysts: Palladium, copper-doped CdS nanoparticles
Solvents: Acetonitrile is often used due to its high solubility properties.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the proliferation of cancer cells by blocking the cell cycle and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the same core structure but lacks the methoxy and phenoxypropyl groups.
6H-Indolo[2,3-b]quinoxaline: Another derivative with different functional groups.
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline: Exhibits similar biological activities.
Uniqueness
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its high solubility and stability make it particularly valuable in applications such as redox flow batteries and medicinal chemistry .
Propriétés
Formule moléculaire |
C24H21N3O2 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
9-methoxy-6-(3-phenoxypropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O2/c1-28-18-12-13-22-19(16-18)23-24(26-21-11-6-5-10-20(21)25-23)27(22)14-7-15-29-17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3 |
Clé InChI |
OPLKFMABQGJLLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCCOC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl)a cetamide](/img/structure/B12131976.png)
![1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-e thoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12131982.png)
![5-(4-Chlorophenyl)-3-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12131986.png)
![N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide](/img/structure/B12131992.png)
![(5Z)-2-(3-chlorophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12131993.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12131998.png)
![3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B12132005.png)
![3,4-dichloro-N-{1-[(4-chlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B12132008.png)
![5-(3-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12132010.png)
![6-benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12132013.png)
![6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B12132023.png)

![3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12132046.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132055.png)
